Caffeidine

Drug metabolism Enzyme kinetics Toxicology

Caffeidine (CAS 20041-90-1), the compendial Caffeine EP Impurity E, is essential for ANDA submissions and analytical method validation. Its unique imidazole-5-carboxamide scaffold—absent in intact xanthines—enables vasodilatory imidazodiazepine synthesis and cost-effective regeneration of 3,7-dialkylxanthines via Biltz reaction. Supplied at 95% purity with full CoA (HPLC, NMR, MS). The designated standard for nitrosamine bioactivation studies; regulatory acceptance requires this compendial impurity over non-compendial degradants.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 20041-90-1
Cat. No. B195705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeidine
CAS20041-90-1
SynonymsCaffeidine;  1H-​Imidazole-​5-​carboxamide, N,​1-​dimethyl-​4-​(methylamino)​-​, hydrochloride
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCNC1=C(N(C=N1)C)C(=O)NC
InChIInChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
InChIKeyFNYXJOYPHLKLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Caffeidine (CAS 20041-90-1) Procurement: Key Chemical and Biological Profile for Research Selection


Caffeidine (CAS 20041-90-1), systematically named N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide, is a fully characterized imidazole derivative with molecular formula C7H12N4O and molecular weight 168.20 g/mol . It is formally recognized as Caffeine EP Impurity E and is commonly supplied at 95% purity as a neat compound . Caffeidine is generated via alkaline hydrolysis of caffeine, which opens the pyrimidinedione ring to yield the imidazole-based structure . It exhibits inhibitory activity towards cyclic nucleotide phosphodiesterases [1].

Caffeidine Substitution Risks: Why Caffeine, Theobromine, or Caffeidine Acid Are Not Interchangeable


In-class substitution among caffeine-related compounds is not scientifically viable due to fundamental structural divergence and distinct functional roles. Caffeine and theobromine possess the intact xanthine (purine-2,6-dione) scaffold essential for adenosine receptor antagonism and central nervous system activity [1]. In contrast, caffeidine is an imidazole derivative lacking the fused pyrimidinedione ring, arising from ring-opening degradation . Consequently, caffeidine cannot mimic xanthine pharmacology and exhibits drastically reduced affinity for hepatic metabolic enzymes compared to both caffeine and its N-nitroso derivative MNC [2]. Substitution with caffeidine acid (CAS 54536-15-1)—which retains the carboxyl group lost during caffeidine formation—is similarly inappropriate, as it displays distinct nitrosation chemistry and synthetic utility [3]. These structural and functional differences preclude generic interchange.

Caffeidine Quantitative Differentiation: Head-to-Head Evidence Against Caffeine and MNC


Caffeidine vs. Caffeine and MNC: Hepatic Demethylation Km Value Comparison

Caffeidine exhibits a substantially higher Michaelis constant (Km) for microsomal demethylation compared to its nitrosated derivative mononitrosocaffeidine (MNC), indicating markedly lower substrate affinity for hepatic cytochrome P450 enzymes. In rat liver microsomal assays, caffeidine showed a Km of 14.3–16.3 mM, whereas MNC displayed biphasic kinetics with a high-affinity Km of 0.117–0.166 mM and a low-affinity Km of 1.84–2.26 mM [1]. The approximately 100-fold higher Km for caffeidine relative to MNC demonstrates that caffeidine is a low-affinity substrate for metabolic activation enzymes, a critical distinction for toxicology studies evaluating nitrosamine formation potential.

Drug metabolism Enzyme kinetics Toxicology Cytochrome P450

Caffeidine as a Synthetic Precursor: Comparative Xanthine Synthesis Efficiency

Caffeidine serves as a key intermediate for synthesizing 3,7-dialkylxanthines, including caffeine and theobromine, via reaction with potassium cyanate under controlled pH conditions. The Biltz synthesis demonstrates that caffeidine reacts with potassium cyanate in aqueous solution at pH 5.5–7.5 to regenerate caffeine [1]. This ring-closure reaction is foundational to the partial synthesis of theobromine from caffeidine and methyl or ethyl urea at 160°C [1]. Unlike total synthesis approaches requiring expensive multi-step routes or isolation from plant sources, caffeidine provides a direct, scalable intermediate from caffeine hydrolysis for xanthine scaffold construction [2].

Organic synthesis Alkaloid chemistry Heterocyclic chemistry Process chemistry

Caffeidine vs. Caffeidine Acid: Divergent Nitrosation Products and Structural Differentiation

Caffeidine and caffeidine acid (CAS 54536-15-1) are two distinct alkaline hydrolysis products of caffeine that differ fundamentally in their nitrosation chemistry. Caffeidine undergoes rapid nitrosation in acidic media to yield mononitrosocaffeidine (MNC), an asymmetric N-nitrosamine, and dinitrosocaffeidine (DNC), an N-nitrosamide [1]. In contrast, caffeidine acid—which retains the full carbon skeleton with a carboxyl group—produces primarily N,N'-dimethylparabanic acid (DMPA) with only minor amounts of mononitrosocaffeidine and N,N'-dimethyl-N-nitrosourea under identical acidic nitrosation conditions [1]. This divergence is structurally driven: caffeidine possesses a free methylamino group for preferential nitrosation, while caffeidine acid contains a trisubstituted ureido moiety confirmed by NMR NOE experiments [1].

Nitrosamine chemistry Degradation pathways Analytical characterization Genotoxic impurity assessment

Caffeidine Formation in Food Matrices: Quantified Concentration in Tea Preparations

Caffeidine is formed from caffeine under conditions relevant to tea preparation, with quantified concentrations available for exposure assessment studies. Pure caffeine treated under tea preparation conditions produced caffeidine and caffeidine acid [1]. In the context of salted tea consumption in Kashmir—a region with elevated esophageal and stomach cancer incidence—caffeidine is present as a hydrolysis product of caffeine in typically prepared tea [2]. One patent application explicitly states that caffeidine formed during tea preparation was measured at a concentration of 0.058 mg/mL [3]. This quantitative formation data enables researchers to calibrate in vitro nitrosation studies to physiologically relevant exposure levels.

Food chemistry Thermal degradation Exposure assessment Beverage analysis

Caffeidine as a Scaffold for Bioactive Heterocycles: Arterial Relaxing Activity of Derived Imidazodiazepines

Caffeidine serves as a versatile starting material for constructing imidazo[4,5-e][1,4]diazepine and imidazo[4,5-e][1,4]oxazepine derivatives via condensation with α,β-unsaturated carboxylic acid derivatives [1]. Among the synthesized library, compounds 5d, 15b, and 15c demonstrated measurable arterial relaxing activities [2]. This imidazole-based scaffold is inaccessible from intact xanthines such as caffeine or theobromine, as these compounds lack the reactive 4-methylamino and 5-carboxamide functionalities required for the condensation reaction [3]. The ring-opening degradation that yields caffeidine liberates these functional groups, enabling unique synthetic transformations unavailable to the parent xanthine alkaloids.

Medicinal chemistry Vasodilation Heterocyclic synthesis Cardiovascular pharmacology

Caffeidine as EP Impurity E: Regulatory Traceability vs. Non-Compendial Caffeine Degradants

Caffeidine is formally designated as Caffeine EP Impurity E under the European Pharmacopoeia monograph for caffeine, supplied with detailed characterization data compliant with regulatory guidelines [1]. This compendial status distinguishes it from non-designated caffeine degradation products such as caffeidine acid (which is not listed as a specified impurity in major pharmacopoeias) . Caffeidine reference standards are supplied with full Certificates of Analysis (COA) including HPLC purity data, NMR spectra, and mass spectrometry characterization, and are re-tested at regular intervals to ensure ongoing compliance . This traceability supports Abbreviated New Drug Application (ANDA) submissions, analytical method development, and method validation (AMV) for caffeine-containing drug products .

Pharmaceutical analysis Reference standards Regulatory compliance ANDA submissions

Caffeidine Application Scenarios: Optimal Use Cases Based on Quantitative Differentiation Evidence


Nitrosamine Toxicology and Metabolic Activation Studies

Caffeidine is the appropriate precursor for studying mononitrosocaffeidine (MNC) formation and subsequent metabolic activation. Its low substrate affinity for microsomal demethylation (Km 14.3–16.3 mM) enables researchers to evaluate the concentration dependence of nitrosamine bioactivation [5]. The compound's documented formation in tea preparations at 0.058 mg/mL provides a physiologically relevant concentration for in vitro nitrosation experiments .

Xanthine Alkaloid Partial Synthesis and Process Chemistry

Caffeidine serves as a cost-effective intermediate for synthesizing 3,7-dialkylxanthines including caffeine and theobromine. The Biltz reaction with potassium cyanate at pH 5.5–7.5 regenerates caffeine in a single aqueous step, offering a more direct route than multi-step total synthesis [5]. This application is validated by patent literature describing caffeidine as the most significant starting material for 3,7-dialkylxanthine production [5].

Medicinal Chemistry: Synthesis of Imidazodiazepine Cardiovascular Agents

Caffeidine is uniquely suited for constructing imidazo[4,5-e][1,4]diazepine and oxazepine derivatives with demonstrated arterial relaxing activity. Condensation with α,β-unsaturated carboxylic acid derivatives yields N-acylcaffeidines, from which compounds 5d, 15b, and 15c exhibit measurable vasodilatory effects [5]. Intact xanthines cannot undergo this transformation due to the absence of the requisite 4-methylamino and 5-carboxamide functionalities [5].

Pharmaceutical Quality Control: EP Impurity Reference Standard

Caffeidine is the compendial reference standard for Caffeine EP Impurity E, supplied with full Certificates of Analysis including HPLC purity, NMR, and MS characterization [5]. It is the appropriate choice for ANDA submissions, analytical method development, and method validation for caffeine-containing drug products where regulatory acceptance requires use of designated EP impurities rather than non-compendial degradants .

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